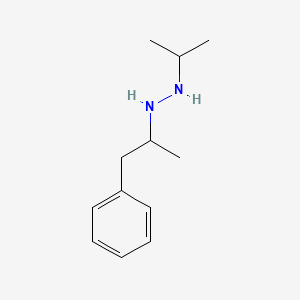
1-Isopropyl-2-(alpha-methyl)phenethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-(alpha-methyl)phenethylhydrazine is an organic compound with a complex structure that includes both hydrazine and phenethyl groups.
Preparation Methods
The synthesis of 1-Isopropyl-2-(alpha-methyl)phenethylhydrazine involves several steps. One common method includes the reaction of 1-isopropyl-2-methylbenzene with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Isopropyl-2-(alpha-methyl)phenethylhydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
1-Isopropyl-2-(alpha-methyl)phenethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-(alpha-methyl)phenethylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity .
Comparison with Similar Compounds
1-Isopropyl-2-(alpha-methyl)phenethylhydrazine can be compared to other similar compounds, such as:
- 1-Isopropyl-2-methylphenethylhydrazine
- 1-(p-Isopropyl-alpha-methylphenethyl)hydrazine
These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
CAS No. |
3734-29-0 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(1-phenylpropan-2-yl)-2-propan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2/c1-10(2)13-14-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13-14H,9H2,1-3H3 |
InChI Key |
XFCDHFGTGWBPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one](/img/structure/B14170376.png)


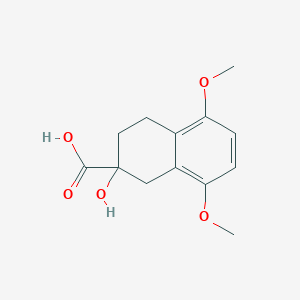
![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
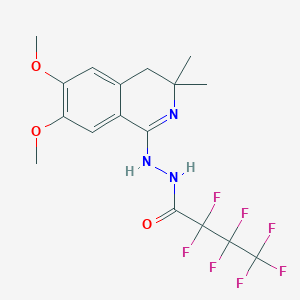
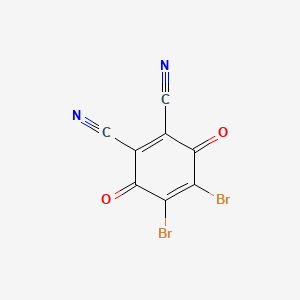
![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
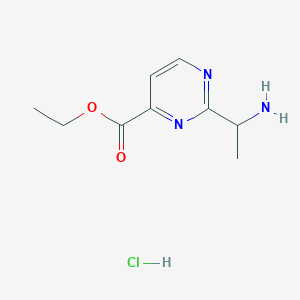
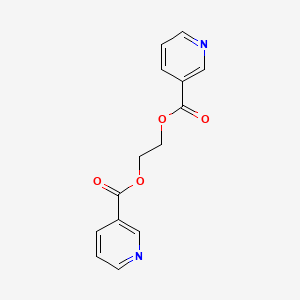
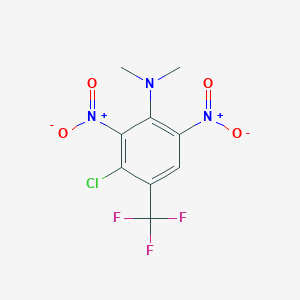
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
